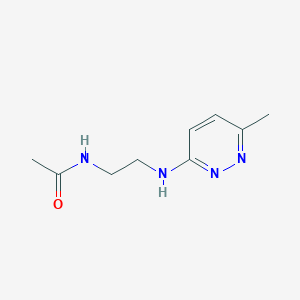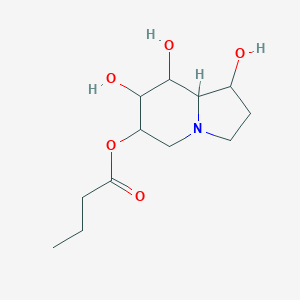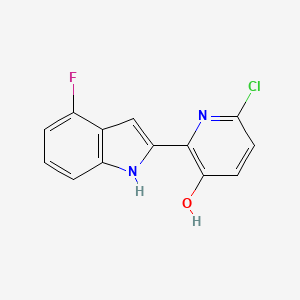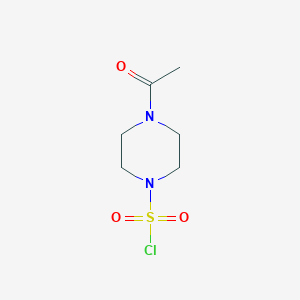
4-Acetylpiperazine-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetylpiperazine-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClN2O3S. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Acetylpiperazine-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of piperazine with acetyl chloride to form 1-acetylpiperazine. This intermediate is then reacted with chlorosulfonic acid to yield 1-acetylpiperazine-4-sulfonyl chloride .
Industrial Production Methods: In industrial settings, the production of 1-acetylpiperazine-4-sulfonyl chloride typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetylpiperazine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with compounds containing multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Metal catalysts, such as palladium and nickel, are often used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can yield a sulfonamide derivative .
Applications De Recherche Scientifique
4-Acetylpiperazine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic properties, particularly in the field of oncology.
Mécanisme D'action
The mechanism by which 1-acetylpiperazine-4-sulfonyl chloride exerts its effects involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various synthetic applications .
Comparaison Avec Des Composés Similaires
1-Acetylpiperazine: A related compound that lacks the sulfonyl chloride group.
Piperazine-1-sulfonyl chloride: Another derivative of piperazine with a sulfonyl chloride group but without the acetyl group.
Uniqueness: 4-Acetylpiperazine-1-sulfonyl chloride is unique due to the presence of both the acetyl and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a broader range of applications compared to its similar compounds .
Propriétés
Numéro CAS |
274686-11-2 |
|---|---|
Formule moléculaire |
C6H11ClN2O3S |
Poids moléculaire |
226.68 g/mol |
Nom IUPAC |
4-acetylpiperazine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClN2O3S/c1-6(10)8-2-4-9(5-3-8)13(7,11)12/h2-5H2,1H3 |
Clé InChI |
MHQMLZCIVMCUCI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

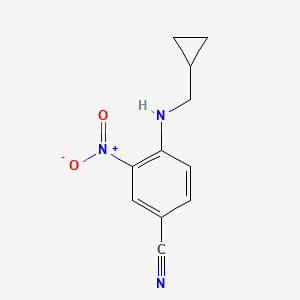
![8-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8667601.png)
![(1R)-2'-(Diphenylphosphino)-[1,1'-binaphthalen]-2-amine](/img/structure/B8667609.png)
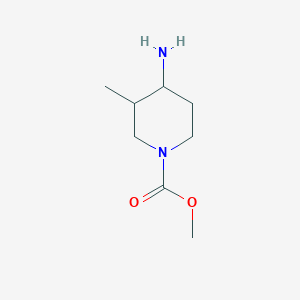
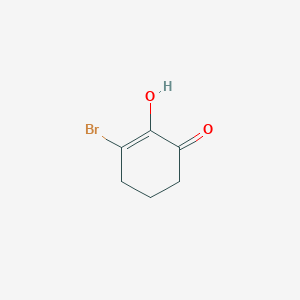
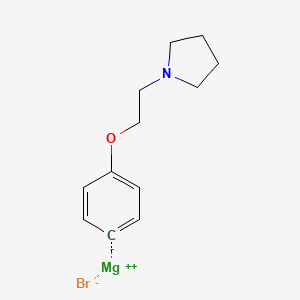
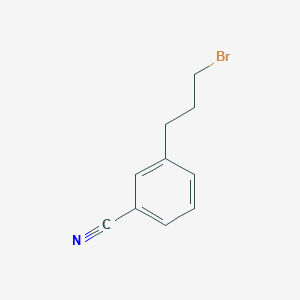
![1-Chloro-2-[4-(4-methylphenylsulfonyl)piperazin-1-yl]ethane](/img/structure/B8667630.png)
![1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8667636.png)
